

# Technical Guide: Physicochemical and Biological Profile of Gemini-Br5 (C14H18BrN5O2)

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | C14H18BrN5O2 |           |
| Cat. No.:            | B12631912    | Get Quote |

Disclaimer: The following technical guide is a hypothetical document created to fulfill the structural and content requirements of the user's request. The compound "Gemini-Br5" with the molecular formula **C14H18BrN5O2** is a fictional substance. All data, experimental protocols, and biological activities described herein are illustrative and should not be considered factual.

### Introduction

Gemini-Br5 is a novel synthetic small molecule with the molecular formula **C14H18BrN5O2**. This document provides a comprehensive overview of its chemical properties, hypothesized biological activity as a selective kinase inhibitor, and detailed experimental protocols for its characterization. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

# **Chemical Properties**

Gemini-Br5 is a brominated heterocyclic compound. Its proposed structure features a pyrimidine core, a common scaffold in kinase inhibitors, linked to a substituted aniline moiety.

#### Proposed Structure:

(A 2D structure of the hypothetical molecule would be presented here if image generation were possible. For the purpose of this text-based response, imagine a 2-aminopyrimidine core with a



bromine atom at position 5. The 2-amino group is substituted with a 4-ethoxyphenyl group. The pyrimidine ring also has a methyl group and a carboxamide group.)

Table 1: Physicochemical Properties of Gemini-Br5

| Property                | Value                                                                                   | Method            |
|-------------------------|-----------------------------------------------------------------------------------------|-------------------|
| Molecular Formula       | C14H18BrN5O2                                                                            |                   |
| Molecular Weight        | 368.23 g/mol                                                                            | Calculated        |
| IUPAC Name              | 5-bromo-N-(4-ethoxyphenyl)-4-<br>methyl-2-<br>(methylamino)pyrimidine-5-<br>carboxamide |                   |
| Calculated LogP         | 3.2                                                                                     | ALOGPS 2.1        |
| Hydrogen Bond Donors    | 2                                                                                       | Calculated        |
| Hydrogen Bond Acceptors | 5                                                                                       | Calculated        |
| Appearance              | White to off-white crystalline solid                                                    | Visual Inspection |
| Solubility              | Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, insoluble in water.          | Experimental      |

# Hypothesized Biological Activity and Mechanism of Action

Gemini-Br5 is hypothesized to be a potent and selective inhibitor of the Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a critical role in cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.

# **Signaling Pathway**



Gemini-Br5 is proposed to inhibit the phosphorylation of STAT5 by JAK2, thereby blocking downstream signaling cascades that lead to cell proliferation and differentiation.

Figure 1: Hypothesized inhibition of the JAK2/STAT5 signaling pathway by Gemini-Br5.

# **Quantitative Biological Data**

The following table summarizes the hypothetical in vitro activity of Gemini-Br5.

Table 2: In Vitro Biological Activity of Gemini-Br5

| Assay                           | Cell Line              | IC50 (nM) |
|---------------------------------|------------------------|-----------|
| JAK2 Kinase Assay               | -                      | 15.2      |
| JAK1 Kinase Assay               | -                      | 250.6     |
| JAK3 Kinase Assay               | -                      | >1000     |
| TYK2 Kinase Assay               | -                      | 850.3     |
| Cell Proliferation (HEL 92.1.7) | Human Erythroleukemia  | 45.8      |
| Cytotoxicity (HEK293)           | Human Embryonic Kidney | >10,000   |

# Experimental Protocols In Vitro JAK2 Kinase Assay

This assay measures the ability of Gemini-Br5 to inhibit the phosphorylation of a peptide substrate by recombinant human JAK2.

#### Materials:

- Recombinant human JAK2 enzyme
- ATP
- Kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA)
- Biotinylated peptide substrate



- HTRF Kinase Assay reagents
- Gemini-Br5 stock solution (10 mM in DMSO)
- 384-well assay plates

#### Procedure:

- Prepare a serial dilution of Gemini-Br5 in DMSO.
- Add 2 µL of the diluted compound to the assay plate.
- Add 4 μL of JAK2 enzyme solution in kinase buffer.
- Incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 4 μL of ATP and peptide substrate solution.
- Incubate for 60 minutes at room temperature.
- Stop the reaction and detect the signal using HTRF reagents according to the manufacturer's protocol.
- Read the plate on a suitable plate reader.
- Calculate IC50 values using a non-linear regression curve fit.

## **Cell Proliferation Assay**

This protocol describes the determination of the anti-proliferative effect of Gemini-Br5 on the JAK2-dependent HEL 92.1.7 cell line.

#### Materials:

- HEL 92.1.7 cells
- RPMI-1640 medium supplemented with 10% FBS
- Gemini-Br5 stock solution (10 mM in DMSO)



- CellTiter-Glo® Luminescent Cell Viability Assay reagent
- 96-well cell culture plates

#### Procedure:

- Seed HEL 92.1.7 cells at a density of 5,000 cells per well in a 96-well plate.
- Incubate for 24 hours at 37°C and 5% CO2.
- Treat the cells with a serial dilution of Gemini-Br5 (final DMSO concentration <0.1%).
- Incubate for 72 hours.
- Equilibrate the plate to room temperature.
- Add CellTiter-Glo® reagent according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

# **Experimental Workflow Visualization**

The following diagram illustrates the workflow for the in vitro characterization of Gemini-Br5.

Figure 2: Workflow for the in vitro characterization of Gemini-Br5.

### Conclusion

The hypothetical compound Gemini-Br5 (**C14H18BrN5O2**) presents a promising profile as a selective JAK2 inhibitor. The provided data, although illustrative, suggests potent and selective activity in both biochemical and cell-based assays. The detailed experimental protocols offer a framework for the evaluation of similar novel chemical entities. Further in vivo studies would be required to establish the pharmacokinetic and pharmacodynamic properties of this compound and to validate its therapeutic potential.



• To cite this document: BenchChem. [Technical Guide: Physicochemical and Biological Profile of Gemini-Br5 (C14H18BrN5O2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12631912#c14h18brn5o2-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com